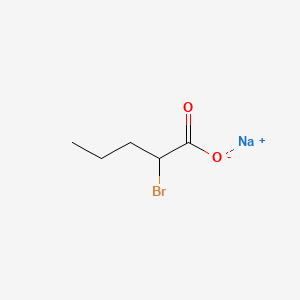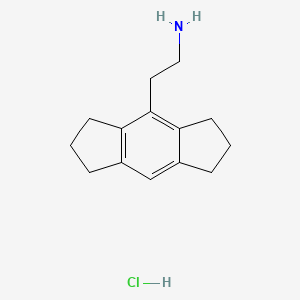
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its hexahydro-indacene core, which is a bicyclic structure, and an ethanamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride typically involves multiple steps. One common method includes the hydrogenation of indacene derivatives under specific conditions to achieve the hexahydro structure. The ethanamine side chain is then introduced through a series of substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) is common in the hydrogenation steps to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts like Pd/C to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the ethanamine side chain.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indacene derivatives, ketones, carboxylic acids, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacene: Shares the hexahydro-indacene core but lacks the ethanamine side chain.
4,8-Dimethyl-1,2,3,5,6,7-hexahydro-s-indacene: Similar core structure with additional methyl groups.
N,N-Dimethyl-1,2,3,5,6,7-hexahydro-s-indacene-4-ethanamine: A dimethylated version of the compound.
Uniqueness
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride is unique due to its specific combination of the hexahydro-indacene core and the ethanamine side chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
82875-63-6 |
|---|---|
Molekularformel |
C14H20ClN |
Molekulargewicht |
237.77 g/mol |
IUPAC-Name |
2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c15-8-7-14-12-5-1-3-10(12)9-11-4-2-6-13(11)14;/h9H,1-8,15H2;1H |
InChI-Schlüssel |
RQPHLSFENCRKGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



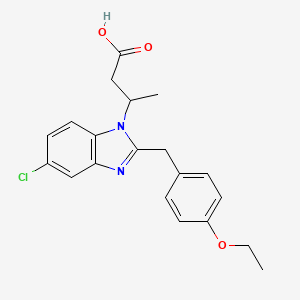
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
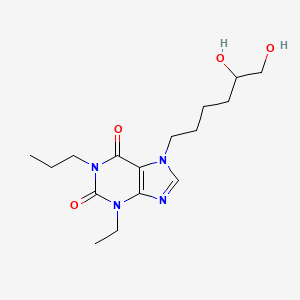
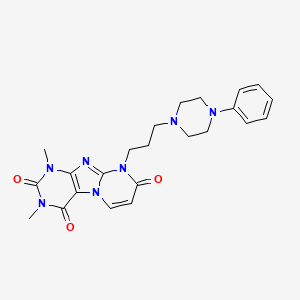
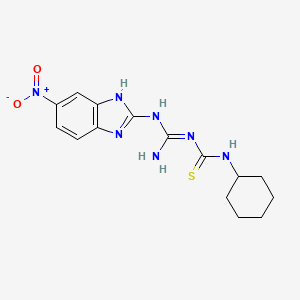
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
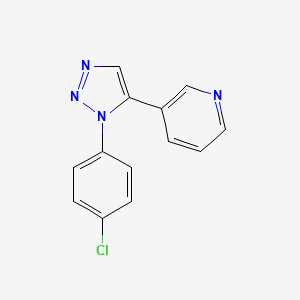
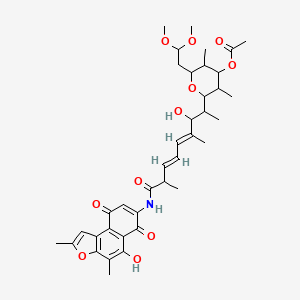

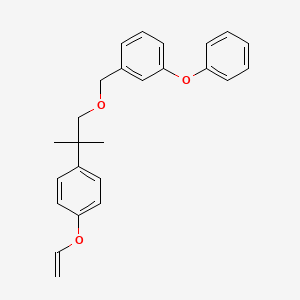

![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
